molecular formula C20H17ClN4O3S2 B2707286 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216704-47-0

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2707286
CAS No.: 1216704-47-0
M. Wt: 460.95
InChI Key: DYMKOONBUHDWHG-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride” is a complex organic compound . It has been mentioned in the context of antibacterial activities against both Gram-positive and Gram-negative bacteria . It has also been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton . The exact structure would require more specific information or a detailed structural analysis.

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR)

The compound has been explored for its synthesis and SAR within the context of developing human CB1 inverse agonists. For example, Meurer et al. (2005) describe the structural activity relationship studies leading to the preparation of analogs as potent and selective hCB1 inverse agonists, highlighting the compound's relevance in cannabinoid receptor-related research (Meurer et al., 2005).

Chemical Synthesis and Antimicrobial Activities

The compound's core structure serves as a key intermediate in the synthesis of various heterocyclic compounds with potential antimicrobial and antitumor activities. Bialy and Gouda (2011) utilized cyanoacetamide in heterocyclic chemistry to synthesize new benzothiophenes, demonstrating the versatility of the core structure in medicinal chemistry (Bialy & Gouda, 2011).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized derivatives based on a similar core structure to evaluate their antidepressant and nootropic activities, indicating the compound's potential in central nervous system (CNS) drug discovery (Thomas et al., 2016).

Synthesis, Characterization, and Docking Studies

Talupur et al. (2021) developed compounds by integrating the thiophene carboxamide structure, evaluating their antimicrobial efficacy through synthesis, characterization, and molecular docking studies. This underscores the compound's application in developing antimicrobial agents (Talupur et al., 2021).

Novel Drug Development

Research by Samala et al. (2014) demonstrates the development of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showcasing the compound's potential in tuberculosis treatment (Samala et al., 2014).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there is potential for future research and development involving this compound.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2.ClH/c21-10-15-14-8-9-23(11-13-4-2-1-3-5-13)12-17(14)29-20(15)22-19(25)16-6-7-18(28-16)24(26)27;/h1-7H,8-9,11-12H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKOONBUHDWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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